

# Application Note: High-Throughput In-Vitro Nematode Motility Assay Using Morantel Tartrate

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The increasing prevalence of anthelmintic resistance necessitates the development of robust and efficient methods for screening novel nematicidal compounds and monitoring the efficacy of existing drugs. In-vitro motility assays provide a quantitative measure of a compound's effect on the neuromuscular function of nematodes. Morantel, a tetrahydropyrimidine, and its salt form, **morantel tartrate**, are potent cholinergic agonists that induce spastic paralysis in susceptible nematodes.[1][2] This application note provides a detailed protocol for conducting an in-vitro nematode motility assay using **morantel tartrate**, utilizing the free-living nematode Caenorhabditis elegans as a model organism. The protocol is adaptable for high-throughput screening and can be applied to other nematode species with appropriate modifications.

## **Principle and Mechanism of Action**

Morantel acts as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs) on the body wall muscle cells.[1][3] Specifically, morantel has been shown to target a novel class of nAChRs composed of ACR-26 and ACR-27 subunits in some parasitic nematodes.[4] Binding of morantel to these receptors leads to the opening of non-selective cation channels, causing an influx of positive ions and subsequent depolarization of the muscle cell membrane. [1] This results in irreversible muscle contraction and spastic paralysis, ultimately leading to the expulsion of the parasite from the host.[1][4]



## **Experimental Protocols**

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening using an automated motility tracking system.

## **Materials and Reagents**

- Nematode Strain: Caenorhabditis elegans (e.g., wild-type N2 Bristol strain)
- Nematode Growth Medium (NGM) agar plates
- Escherichia coli OP50
- · M9 Buffer:
  - 3 g KH2PO4
  - 6 g Na2HPO4
  - 5 g NaCl
  - 1 mL 1 M MgSO4
  - H2O to 1 L
  - Autoclave to sterilize
- S Medium (for liquid culture):
  - Prepare a 10x S Basal solution (58.5 g NaCl, 50 g K2HPO4, H2O to 1 L, autoclave).
  - To make 1 L of S Medium, mix 100 mL of 10x S Basal, 10 mL of 1 M potassium citrate pH
     6.0, 10 mL of trace metals solution, 3 mL of 1 M CaCl2, and 3 mL of 1 M MgSO4 in 874 mL of sterile water.
- Morantel Tartrate Stock Solution (10 mM): Dissolve the appropriate amount of morantel tartrate in Dimethyl Sulfoxide (DMSO). Store at -20°C.
- Control Vehicle: 100% DMSO



- 96-well flat-bottom microtiter plates
- Automated Nematode Motility Tracker (e.g., WMicroTracker)

### **Experimental Procedure**

- 1. Nematode Culture and Synchronization:
- Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
- Synchronize the nematode population to obtain a homogenous population of L4 larvae. This
  can be achieved by bleaching gravid adults to isolate eggs, followed by hatching the eggs in
  M9 buffer. L4 stage is typically reached after approximately 48 hours of incubation at 20°C
  on seeded NGM plates.
- 2. Preparation of Assay Plate:
- Prepare serial dilutions of the 10 mM morantel tartrate stock solution in S medium to achieve the desired final assay concentrations. A common concentration range for doseresponse curves is 0.01 μM to 100 μM.[5]
- In a 96-well plate, add the appropriate volume of the diluted **morantel tartrate** solutions.
- Include negative control wells containing S medium with the same final concentration of DMSO (e.g., 0.5% or 1%) as the experimental wells.[6]
- Also, include positive control wells with a known paralytic agent if desired.
- 3. Nematode Preparation and Dispensing:
- Wash the synchronized L4 larvae off the NGM plates using M9 buffer.
- Centrifuge the nematode suspension at a low speed (e.g., 1,500 rpm for 2 minutes) and resuspend the pellet in S medium.
- Adjust the concentration of the nematode suspension to approximately 50-70 worms per 50  $\mu$ L.[5]



- Dispense 50 μL of the nematode suspension into each well of the 96-well plate, bringing the total volume to the final assay volume (e.g., 100 μL).
- 4. Motility Measurement:
- Allow the nematodes to acclimate in the plate for 30 minutes at 20°C.
- Place the 96-well plate into the automated motility tracker.
- Record nematode motility at regular intervals (e.g., every 30 minutes) for a total duration of 4 to 24 hours. The optimal duration may vary depending on the specific research question.[5]
   [6]

#### 5. Data Analysis:

- The output from the motility tracker will typically be in arbitrary units of movement or "activity counts".
- Normalize the motility of the treated worms to the motility of the vehicle control (DMSO) worms at each time point.
- Calculate the percentage of motility inhibition for each concentration of morantel tartrate.
- Plot the percentage of motility inhibition against the log of the morantel tartrate concentration to generate a dose-response curve.
- From the dose-response curve, determine the EC50 value (the concentration of **morantel tartrate** that causes 50% inhibition of motility) using a non-linear regression analysis.

#### **Data Presentation**

Quantitative data from the motility assay should be summarized in clear and structured tables for easy comparison.

Table 1: Dose-Dependent Effect of Morantel Tartrate on C. elegans Motility



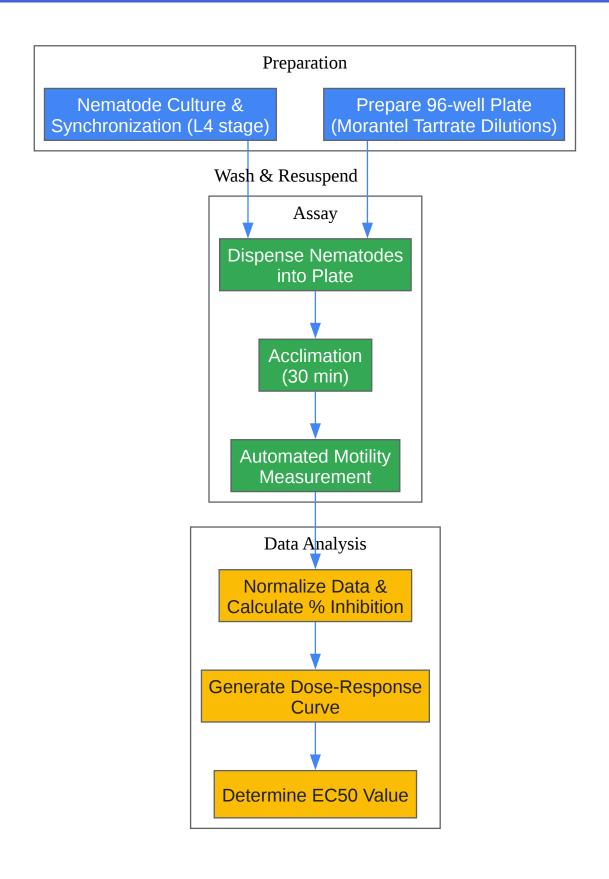
Morantel Tartrate Concentration (μM)	Mean Motility (% of Control ± SD)	Motility Inhibition (%)
0 (Vehicle Control)	100 ± 5.2	0
0.01	95.3 ± 4.8	4.7
0.1	78.1 ± 6.1	21.9
1	45.2 ± 5.5	54.8
10	12.7 ± 3.9	87.3
100	2.1 ± 1.5	97.9

Table 2: Summary of EC50 Values for Morantel Tartrate against C. elegans

Compound	EC50 (μM)	95% Confidence Interval
Morantel Tartrate	0.85	0.72 - 1.01

# **Mandatory Visualization**

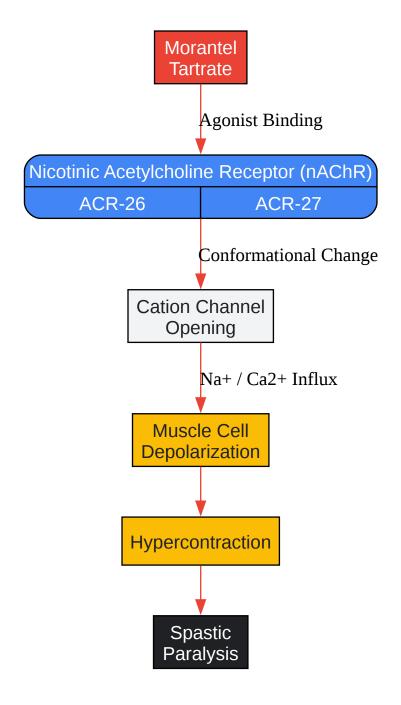




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Caption: Experimental workflow for the in-vitro nematode motility assay.





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Caption: Signaling pathway of **morantel tartrate** in nematode muscle cells.

#### Conclusion

This application note provides a comprehensive and detailed protocol for an in-vitro nematode motility assay using **morantel tartrate**. The use of a high-throughput, automated system allows for the efficient and reproducible screening of compounds and the quantitative assessment of



anthelmintic efficacy. The provided workflow, data presentation examples, and signaling pathway diagram serve as valuable resources for researchers in the field of anthelmintic drug discovery and development. This assay can be a critical tool in understanding the mechanisms of drug action and in combating the growing threat of anthelmintic resistance.

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